7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine
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Overview
Description
7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with 2-bromoacetophenone to form an intermediate, which is then reacted with 4-(2-pyridinyl)piperazine under reflux conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain kinases, thereby disrupting cellular signaling pathways essential for cancer cell proliferation and survival . Additionally, it may bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share structural similarities and are also studied for their biological activities.
Imidazo[1,2-a]pyridine analogues: Known for their antimicrobial properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Investigated for their anticancer potential.
Uniqueness
7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine stands out due to its unique combination of a pyridine ring and a piperazine moiety, which enhances its binding affinity and specificity for certain biological targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound in drug discovery .
Properties
IUPAC Name |
7-methyl-2-phenyl-5-(4-pyridin-2-ylpiperazin-1-yl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-17-15-21(27-13-11-26(12-14-27)20-9-5-6-10-23-20)28-16-19(25-22(28)24-17)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFDTGIRHFVUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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